Cas no 118521-81-6 (2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile)
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile structure](https://ja.kuujia.com/scimg/cas/118521-81-6x500.png)
2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile
- 2-(2H-benzotriazol-2-yl)acetonitrile
- CS-0335115
- 2H-1,2,3-benzotriazol-2-ylacetonitrile
- HMS1631E15
- 2-(benzotriazol-2-yl)acetonitrile
- 2H-1,2,3-benzotriazole-2-acetonitrile
- AKOS001855743
- MFCD01961343
- 118521-81-6
- SCHEMBL11329378
- s10086
- 2-(2H-1,2,3-Benzotriazol-2-yl)acetonitrile
- InChI=1/C8H6N4/c9-5-6-12-10-7-3-1-2-4-8(7)11-12/h1-4H,6H
-
- MDL: MFCD01961343
- インチ: 1S/C8H6N4/c9-5-6-12-10-7-3-1-2-4-8(7)11-12/h1-4H,6H2
- InChIKey: ZVFQELVCIAQWTE-UHFFFAOYSA-N
- ほほえんだ: N1(CC#N)N=C2C=CC=CC2=N1
計算された属性
- せいみつぶんしりょう: 158.059246208g/mol
- どういたいしつりょう: 158.059246208g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 54.5Ų
2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019098598-1g |
2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile |
118521-81-6 | 95% | 1g |
$336.33 | 2023-09-04 | |
eNovation Chemicals LLC | Y1239027-250mg |
2-(2H-benzo[d][1,2,3]triazol-2-yl)acetonitrile |
118521-81-6 | 99% | 250mg |
$285 | 2024-06-06 | |
abcr | AB486936-1 g |
2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile; . |
118521-81-6 | 1g |
€693.60 | 2023-04-20 | ||
A2B Chem LLC | AE60242-1g |
2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile |
118521-81-6 | 99% | 1g |
$250.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1405785-1g |
2-(2H-benzo[d][1,2,3]triazol-2-yl)acetonitrile |
118521-81-6 | 95+% | 1g |
¥6350.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1239027-5g |
2-(2H-benzo[d][1,2,3]triazol-2-yl)acetonitrile |
118521-81-6 | 99% | 5g |
$2035 | 2025-02-21 | |
eNovation Chemicals LLC | Y1239027-5g |
2-(2H-benzo[d][1,2,3]triazol-2-yl)acetonitrile |
118521-81-6 | 99% | 5g |
$1925 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1405785-5g |
2-(2H-benzo[d][1,2,3]triazol-2-yl)acetonitrile |
118521-81-6 | 95+% | 5g |
¥20675.00 | 2024-08-09 | |
1PlusChem | 1P009VQQ-250mg |
2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile |
118521-81-6 | 99% | 250mg |
$131.00 | 2025-02-25 | |
eNovation Chemicals LLC | Y1239027-5g |
2-(2H-benzo[d][1,2,3]triazol-2-yl)acetonitrile |
118521-81-6 | 99% | 5g |
$2035 | 2025-02-26 |
2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile 関連文献
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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10. Book reviews
2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrileに関する追加情報
Research Briefing on 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile (CAS: 118521-81-6) and Its Applications in Chemical Biology and Pharmaceutical Research
2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile (CAS: 118521-81-6) has emerged as a significant compound in chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This heterocyclic compound, featuring a benzotriazole moiety linked to an acetonitrile group, has garnered attention for its potential in medicinal chemistry, particularly in the development of novel therapeutic agents and as a building block in organic synthesis. Recent studies have explored its role in drug discovery, highlighting its utility in the synthesis of bioactive molecules and its interactions with biological targets.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's potential as a kinase inhibitor scaffold. Researchers utilized 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile as a core structure to develop derivatives targeting protein kinases involved in cancer pathways. The study demonstrated that modifications at the acetonitrile position could significantly enhance binding affinity and selectivity, with several derivatives showing promising in vitro activity against specific kinase isoforms. Molecular docking studies revealed key interactions between the benzotriazole ring and the kinase ATP-binding site, providing insights for further optimization.
In pharmaceutical formulation research, this compound has shown potential as a stabilizer for light-sensitive drugs. A 2024 publication in Pharmaceutical Research reported its effectiveness in protecting photolabile compounds from degradation, particularly in topical formulations. The benzotriazole moiety's UV-absorbing properties combined with the compound's solubility characteristics make it particularly suitable for this application. Stability studies showed that formulations containing 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile maintained over 90% of active pharmaceutical ingredient potency after accelerated light exposure testing.
The synthetic utility of 118521-81-6 has been further demonstrated in recent organic chemistry research. A 2023 Nature Communications article detailed its use as a versatile intermediate in multicomponent reactions, enabling efficient construction of complex heterocyclic systems. The electron-withdrawing nature of the nitrile group combined with the benzotriazole's directing effects allows for regioselective transformations, making it valuable for diversity-oriented synthesis in drug discovery programs.
Ongoing research is exploring the compound's potential in targeted drug delivery systems. Preliminary results from a 2024 study indicate that derivatives of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile can be conjugated to nanoparticles, serving as both stabilizing agents and targeting moieties. The benzotriazole component appears to interact favorably with certain cell surface receptors, while the nitrile group provides a convenient handle for further functionalization.
In conclusion, 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile (118521-81-6) continues to demonstrate significant potential across multiple areas of chemical biology and pharmaceutical research. Its dual functionality, synthetic versatility, and biological activity profile make it a valuable compound for drug discovery and development. Future research directions may focus on expanding its applications in targeted therapies and exploring its potential in new therapeutic areas such as neurodegenerative diseases and anti-infective agents.
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